1-(4-(Chlorosulfonyl)phenyl)cyclopropane-1-carboxylic acid
Overview
Description
1-(4-(Chlorosulfonyl)phenyl)cyclopropane-1-carboxylic acid is a chemical compound characterized by its unique structure, which includes a chlorosulfonyl group attached to a phenyl ring, and a cyclopropane ring with a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-(Chlorosulfonyl)phenyl)cyclopropane-1-carboxylic acid typically involves multiple steps, starting with the chlorosulfonylation of a phenyl ring followed by the introduction of the cyclopropane ring and the carboxylic acid group. Common reagents used in these reactions include chlorosulfonic acid, cyclopropane derivatives, and carboxylic acid derivatives. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using specialized reactors and equipment to handle the reagents and control the reaction conditions. The process may also include purification steps to isolate the final product and ensure its purity.
Chemical Reactions Analysis
Types of Reactions: 1-(4-(Chlorosulfonyl)phenyl)cyclopropane-1-carboxylic acid can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromic acid may be used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be employed.
Substitution: Nucleophilic substitution reactions can be carried out using nucleophiles such as amines or alcohols.
Major Products Formed: The major products formed from these reactions include oxidized or reduced derivatives of the compound, as well as substituted products where the chlorosulfonyl group or the carboxylic acid group has been replaced by other functional groups.
Scientific Research Applications
1-(4-(Chlorosulfonyl)phenyl)cyclopropane-1-carboxylic acid has several scientific research applications, including:
Chemistry: It can be used as a reagent in organic synthesis and as a building block for the construction of more complex molecules.
Biology: The compound may be used in the study of biological systems, particularly in the context of enzyme inhibition or as a probe for biological assays.
Industry: Use in the production of polymers, coatings, and other materials where its chemical properties are advantageous.
Mechanism of Action
The mechanism by which 1-(4-(Chlorosulfonyl)phenyl)cyclopropane-1-carboxylic acid exerts its effects depends on its specific application. For example, in enzyme inhibition, the compound may bind to the active site of an enzyme, preventing its normal function. The molecular targets and pathways involved would vary based on the biological or chemical context in which the compound is used.
Comparison with Similar Compounds
4-(Chlorosulfonyl)benzoic acid: Similar structure but with a benzoic acid group instead of cyclopropane.
Chlorosulfonyl isocyanate: Contains a chlorosulfonyl group but with an isocyanate functional group.
4-(Chlorosulfonyl)phenylacetic acid: Similar to the target compound but with an acetic acid group instead of cyclopropane.
Properties
IUPAC Name |
1-(4-chlorosulfonylphenyl)cyclopropane-1-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClO4S/c11-16(14,15)8-3-1-7(2-4-8)10(5-6-10)9(12)13/h1-4H,5-6H2,(H,12,13) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RIGVXWASGVZNEX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C2=CC=C(C=C2)S(=O)(=O)Cl)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClO4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.69 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1780234-78-7 | |
Record name | 1-[4-(chlorosulfonyl)phenyl]cyclopropane-1-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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